molecular formula C22H28N4O3S2 B14955514 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B14955514
M. Wt: 460.6 g/mol
InChI Key: RZISCKPXQROJQM-ATVHPVEESA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolone ring. Its structure includes:

  • A pyrido[1,2-a]pyrimidin-4-one scaffold substituted at position 2 with a (3-isopropoxypropyl)amino group and at position 3 with a (Z)-configured methylidene linkage to a thiazolone ring.
  • The thiazolone moiety is further substituted with an isopropyl group at position 3 and a thioxo group at position 2.
  • The (Z)-stereochemistry of the methylidene bridge is critical for maintaining planar molecular geometry, which may influence intermolecular interactions and bioactivity .

Properties

Molecular Formula

C22H28N4O3S2

Molecular Weight

460.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N4O3S2/c1-13(2)26-21(28)17(31-22(26)30)12-16-18(23-9-7-11-29-14(3)4)24-19-15(5)8-6-10-25(19)20(16)27/h6,8,10,12-14,23H,7,9,11H2,1-5H3/b17-12-

InChI Key

RZISCKPXQROJQM-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCCCOC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCCCOC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolan-4-one moiety. Key steps include:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazolan-4-one Moiety: This step typically involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with a thioamide under controlled conditions to form the thiazolan-4-one ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It can be used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: The compound’s reactivity can be harnessed in various industrial processes, such as the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with derivatives reported in the literature, differing primarily in substituents on the pyrido[1,2-a]pyrimidin-4-one core and the thiazolone ring. Below is a systematic comparison:

Modifications to the Aminoalkyl Side Chain

Compound ID Substituent at Position 2 of Pyrido[1,2-a]pyrimidin-4-one Impact on Properties Evidence
Target Compound (3-Isopropoxypropyl)amino Enhanced solubility due to ether linkage; moderate steric bulk
(3-Imidazolylpropyl)amino Increased polarity and potential for hydrogen bonding via imidazole
(Tetrahydrofuran-2-ylmethyl)amino Improved metabolic stability from cyclic ether; moderate lipophilicity
4-Methylpiperazin-1-yl Basic nitrogen enhances water solubility and cationic character

Variations in the Thiazolone Ring

Compound ID Substituent at Position 3 of Thiazolone Stereoelectronic Effects Evidence
Target Compound Isopropyl Electron-donating alkyl group stabilizes thioxo group; moderate hydrophobicity
(4-Methylphenyl)methyl Aromatic ring introduces π-π stacking potential; increased lipophilicity
(1-Phenylethyl) Steric hindrance from branched alkyl chain; enhanced rigidity
3-Methoxypropyl Ether oxygen improves solubility; flexible chain reduces crystallinity

Key Insight : The isopropyl group in the target compound provides a balance between hydrophobicity and steric demand, contrasting with the aromatic bulk in –2 or the polar methoxy group in .

Stereochemical and Conformational Considerations

  • The (Z)-configuration of the methylidene bridge is conserved across all analogs (e.g., –2, 4, 6–7, 10), suggesting its necessity for maintaining conjugation between the pyrido[1,2-a]pyrimidin-4-one and thiazolone systems. This planar arrangement likely facilitates binding to biological targets .
  • Substitutions on the thiazolone ring (e.g., isopropyl vs.

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